molecular formula C15H20N4O3S B12228906 4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carboxamide

4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carboxamide

Cat. No.: B12228906
M. Wt: 336.4 g/mol
InChI Key: YYPAMXFUSBOVGP-UHFFFAOYSA-N
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Description

4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with morpholine and thiomorpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the coupling of a pyridine derivative with morpholine and thiomorpholine intermediates. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carboxamide is unique due to its combination of morpholine, thiomorpholine, and pyridine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C15H20N4O3S

Molecular Weight

336.4 g/mol

IUPAC Name

4-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carboxamide

InChI

InChI=1S/C15H20N4O3S/c16-14(20)12-9-11(1-2-17-12)19-3-6-22-13(10-19)15(21)18-4-7-23-8-5-18/h1-2,9,13H,3-8,10H2,(H2,16,20)

InChI Key

YYPAMXFUSBOVGP-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C2=CC(=NC=C2)C(=O)N)C(=O)N3CCSCC3

Origin of Product

United States

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